(S)-2-((S)-2-(tert-butoxycarbonylamino)-3-methylbutanamido)propanoic acid
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Description
(S)-2-((S)-2-(tert-butoxycarbonylamino)-3-methylbutanamido)propanoic acid is a useful research compound. Its molecular formula is C13H24N2O5 and its molecular weight is 288.34 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of Boc-Val-Ala-OH is the amine functional group in organic compounds . The compound is used as a protecting group for amines in organic synthesis .
Mode of Action
Boc-Val-Ala-OH operates by protecting the amine functional group in organic compounds . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This protection allows for chemoselectivity in subsequent chemical reactions .
Biochemical Pathways
The primary biochemical pathway involved with Boc-Val-Ala-OH is the protection and deprotection of amines in organic synthesis . The Boc group is added to the amine functional group, protecting it during synthesis. When the protection is no longer needed, the Boc group can be removed using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Result of Action
The result of Boc-Val-Ala-OH’s action is the successful protection of the amine functional group during organic synthesis . This allows for chemoselectivity in subsequent reactions, preventing unwanted side reactions and improving the efficiency and yield of the synthesis .
Action Environment
The action of Boc-Val-Ala-OH is influenced by various environmental factors. For instance, the addition of the Boc group to amines can occur under aqueous conditions . The removal of the Boc group can be accomplished with strong acids . The specific conditions used can influence the efficiency and selectivity of these processes. Furthermore, the stability of Boc-Val-Ala-OH can be affected by factors such as temperature and pH.
Properties
IUPAC Name |
(2S)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O5/c1-7(2)9(10(16)14-8(3)11(17)18)15-12(19)20-13(4,5)6/h7-9H,1-6H3,(H,14,16)(H,15,19)(H,17,18)/t8-,9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBCSPANXVQYCP-IUCAKERBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90562682 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-L-valyl-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90562682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70396-18-8 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-L-valyl-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90562682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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